molecular formula C16H24N2O2 B5475665 N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5475665
M. Wt: 276.37 g/mol
InChI Key: BYCANJZNVQQBMF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group and a methylpiperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes acylation with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.

    Introduction of the Piperidinyl Group: The intermediate is then reacted with 3-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-(3-ethylpiperidin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its ethoxy group may influence its solubility and reactivity, while the methylpiperidinyl group can affect its binding affinity and selectivity for molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-20-15-8-6-14(7-9-15)17-16(19)12-18-10-4-5-13(2)11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCANJZNVQQBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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